2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylidenebut-3-en-1-yl)propane-1,3-diol is a chemical compound with the molecular formula C8H14O2. It is a derivative of propane-1,3-diol with a methylidene group and a butenyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylidenebut-3-en-1-yl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1,3-propanediol with an appropriate alkene under catalytic conditions. The reaction typically requires a catalyst such as a transition metal complex and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylidenebut-3-en-1-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(2-Methylidenebut-3-en-1-yl)propane-1,3-diol has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of biodegradable polymers and elastomers.
Materials Science: Incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2-(2-Methylidenebut-3-en-1-yl)propane-1,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the methylidene and butenyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s behavior in biological systems and its incorporation into polymer matrices .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: A similar compound with a simpler structure, lacking the methylidene and butenyl groups.
2-(3-Methylbut-2-en-1-yl)propane-1,3-diol: Another related compound with a different alkene substitution pattern
Uniqueness
2-(2-Methylidenebut-3-en-1-yl)propane-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the development of advanced materials and polymers .
Properties
CAS No. |
656835-18-6 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(2-methylidenebut-3-enyl)propane-1,3-diol |
InChI |
InChI=1S/C8H14O2/c1-3-7(2)4-8(5-9)6-10/h3,8-10H,1-2,4-6H2 |
InChI Key |
OEMBFMLKYXHPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)CC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.